molecular formula C17H17NO B14224844 3-Ethyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one CAS No. 792122-63-5

3-Ethyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B14224844
CAS No.: 792122-63-5
M. Wt: 251.32 g/mol
InChI Key: AHLBCHIXYZYOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions to form the quinoline ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in ethanol at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline-2,4-dione derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a simpler structure.

    2-Phenylquinoline: Similar structure but lacks the ethyl group.

    4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position.

Uniqueness

3-Ethyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its ethyl and phenyl groups contribute to its enhanced biological activity and make it a valuable compound for further research .

Properties

CAS No.

792122-63-5

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

3-ethyl-1-phenyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C17H17NO/c1-2-13-12-14-8-6-7-11-16(14)18(17(13)19)15-9-4-3-5-10-15/h3-11,13H,2,12H2,1H3

InChI Key

AHLBCHIXYZYOQO-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=CC=CC=C2N(C1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.